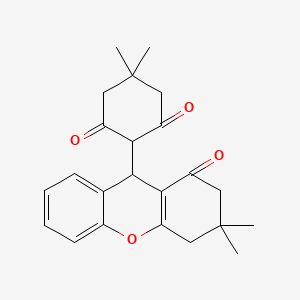

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione

概要

説明

その化学構造はC23H26O4として表され、CAS番号は6508-43-6です 。この化合物は、体重調節とエネルギーバランスに対する潜在的な影響により注目を集めています。

2. 製法

合成経路: L-152,804の合成経路には、その生成につながる特定の化学反応が含まれます。残念ながら、詳細な合成経路は文献では容易に入手できません。研究者らは独自の製法を用いてL-152,804を合成することに成功しています。

工業生産: L-152,804は、主に研究ツールとして使用されるため、工業規模では生産されていません。その入手可能性は、科学研究所および専門サプライヤーに限定されています。

準備方法

Industrial Production: L-152,804 is not produced on an industrial scale, as it primarily serves as a research tool. Its availability is limited to scientific laboratories and specialized suppliers.

化学反応の分析

反応性: L-152,804は標準的な条件下で安定であり、NPY5-Rに対して顕著な選択性を示します。 hY1、hY2、hY4受容体と比較して300倍以上の選択性を示します 。

一般的な試薬と条件: 具体的な合成の詳細が不足しているため、その調製に使用される正確な試薬と条件を特定することはできません。エステル化、酸化、還元などの一般的な有機合成技術が関与している可能性があります。

主な生成物: L-152,804合成中に生成される主な生成物は、その化合物自体です。その純度と選択性は、その生物活性にとって重要です。

4. 科学研究への応用

L-152,804は、さまざまな科学分野で応用されています。

肥満研究: L-152,804は、食餌誘発性肥満マウスにおいて、食物摂取量とエネルギー消費を調節することにより、体重減少を引き起こします。NPY5-Rに対するその効果は、肥満治療の有望な標的となっています。

神経生物学: 神経回路と行動におけるNPY受容体の役割を調査しています。

創薬: 研究者たちは、L-152,804の代謝性疾患の薬剤候補としての可能性を探求しています。

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of xanthene compounds exhibit significant anticancer properties. The compound may serve as a scaffold for synthesizing novel anticancer agents. Studies have shown that similar xanthene derivatives can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications against various types of cancer .

Antimicrobial Properties

The compound's structure suggests it may possess antimicrobial activity. Preliminary studies on related compounds indicate effectiveness against gram-positive bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Dye Applications

Xanthene derivatives are well-known for their vibrant colors and photostability, making them suitable candidates for dye applications in textiles and plastics. The unique structural features of 2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione could enhance the colorfastness and brightness of dyes used in various materials .

Fluorescent Probes

Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to emit light upon excitation makes it valuable for tracking biological processes in live cells or tissues . Such applications are crucial for understanding cellular mechanisms and drug interactions.

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, derivatives of xanthene were synthesized and evaluated for their cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that certain modifications to the xanthene structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of similar compounds against a range of pathogens. The study employed disc diffusion methods to assess antibacterial activity against both gram-positive and gram-negative bacteria. Results indicated that compounds with structural similarities to this compound exhibited promising antimicrobial properties .

作用機序

L-152,804の作用機序には、NPY5-Rの阻害が含まれます。これにより、食欲調節、エネルギーバランス、体重に影響を与えます。正確な分子標的と関与するシグナル伝達経路を解明するためには、さらなる研究が必要です。

類似化合物との比較

L-152,804は、その選択性と経口活性で際立っていますが、他のNPY受容体アンタゴニストが存在します。注目すべき化合物には以下が含まれます。

- BIBP 3226: 選択的なNPY Y1受容体アンタゴニスト。

- CGP 71683: NPY Y2受容体アンタゴニスト。

- SR 120819A: NPY Y4受容体アンタゴニスト。

生物活性

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione, also known as L-152,804, is a compound belonging to the xanthenes class. Its unique structure suggests potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, including its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has the molecular formula and an average mass of approximately 366.451 g/mol . The structural characteristics contribute to its biological activity, particularly in targeting specific cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of L-152,804. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Table 1: Cytotoxicity of L-152,804 Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 9.3 |

| KCL-22 (Lymphoblastoid) | 12.3 |

| HeLa (Cervical) | 8.3 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated notable efficacy against MDA-MB-231 and HeLa cell lines, suggesting its potential as an anticancer agent .

The mechanism through which L-152,804 exerts its anticancer effects involves inducing apoptosis in cancer cells. Fluorescence microscopy studies have shown that treatment with this compound leads to significant apoptotic activity in MDA-MB-231 cells . The presence of specific functional groups in the molecule enhances its interaction with cellular components, promoting cell death.

Other Biological Activities

Beyond its anticancer effects, L-152,804 has been investigated for other biological activities:

- Anti-inflammatory Activity : Some derivatives of similar compounds have shown greater anti-inflammatory effects than curcumin, indicating a potential for therapeutic applications in inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties against various bacterial strains .

Case Studies and Research Findings

A comprehensive study involving multiple derivatives of xanthenes revealed that structural modifications can significantly impact biological activity. For example, variations in substituent groups led to differing levels of cytotoxicity across tested cell lines. The study concluded that the introduction of polar functional groups could enhance the anticancer efficacy of these compounds .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Significant cytotoxicity in multiple cell lines |

| Anti-inflammatory | Potentially superior to curcumin |

| Antimicrobial | Effective against certain bacterial strains |

特性

IUPAC Name |

2-(3,3-dimethyl-1-oxo-4,9-dihydro-2H-xanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-22(2)9-14(24)20(15(25)10-22)19-13-7-5-6-8-17(13)27-18-12-23(3,4)11-16(26)21(18)19/h5-8,19-20H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDXIHYKAGHZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6508-43-6 | |

| Record name | L-152804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6508-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-152804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9351PWPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。